molecular formula C14H10BrNO2S2 B2912685 N-({[3,3'-bithiophene]-5-yl}methyl)-5-bromofuran-2-carboxamide CAS No. 2380010-30-8

N-({[3,3'-bithiophene]-5-yl}methyl)-5-bromofuran-2-carboxamide

Cat. No.: B2912685
CAS No.: 2380010-30-8
M. Wt: 368.26
InChI Key: SWRVGRKEZFFSIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({[3,3’-bithiophene]-5-yl}methyl)-5-bromofuran-2-carboxamide is a complex organic compound that features a bithiophene moiety and a bromofuran carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-5-bromofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the bithiophene core. The bithiophene unit can be synthesized through a borylation followed by a Suzuki coupling reaction . The bromofuran carboxamide group is then introduced via a nucleophilic substitution reaction, where the bromine atom on the furan ring is replaced by the carboxamide group under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as direct arylation polycondensation, which allows for the efficient coupling of the bithiophene and bromofuran units . This method is advantageous due to its eco-friendly nature and the ability to produce high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-({[3,3’-bithiophene]-5-yl}methyl)-5-bromofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted furan derivatives .

Scientific Research Applications

N-({[3,3’-bithiophene]-5-yl}methyl)-5-bromofuran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The bithiophene moiety facilitates electron transport, while the bromofuran carboxamide group enhances the compound’s stability and solubility. These properties make it an effective material for use in electronic devices, where it acts as a semiconductor by facilitating charge transfer through π-conjugated systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({[3,3’-bithiophene]-5-yl}methyl)-5-bromofuran-2-carboxamide is unique due to the presence of both the bithiophene and bromofuran carboxamide groups, which confer enhanced electronic properties and stability compared to its simpler analogs. This makes it particularly suitable for advanced applications in organic electronics and materials science .

Properties

IUPAC Name

5-bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO2S2/c15-13-2-1-12(18-13)14(17)16-6-11-5-10(8-20-11)9-3-4-19-7-9/h1-5,7-8H,6H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRVGRKEZFFSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CSC(=C2)CNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.